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‘ Compound of Interest

Compound Name: 1-Bromo-4-ethoxy-2,3-difluorobenzene

Cat. No.: B136177

An In-Depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene: A Key Fluorinated Building Block for Advanced Synthesis

This guide provides an in-depth technical overview of 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS No. 156573-09-0), a pivotal fluorinated building
medicinal chemists, and professionals in drug development and materials science. We will delve into its molecular characteristics, the strategic ration
synthetic applications, and detailed protocols, grounding our discussion in authoritative literature to ensure scientific integrity.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated organic compounds are of immense intere
incorporation of fluorine atoms into organic molecules can profoundly influence key properties such as metabolic stability, lipophilicity, binding affinity,
minimal steric impact.[2][3] This "fluorine effect" is a cornerstone of contemporary drug design, with fluorinated compounds consistently representing

newly approved drugs.[4]

1-Bromo-4-ethoxy-2,3-difluorobenzene emerges as a particularly valuable intermediate in this context. Its unique substitution pattern—a reactive b
coupling, two electron-withdrawing fluorine atoms, and an ethoxy group—offers a versatile platform for constructing complex molecular architectures
pharmacodynamic and pharmacokinetic profiles.[5]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a synthetic building block dictate its reactivity and handling. 1-Bromo-4-ethoxy-2,3-difluorobenzene is an off-whi
room temperature, possessing the key structural and physical properties summarized below.

Molecular Identity and Structure

The arrangement of substituents on the benzene ring is key to the compound's utility. The bromine atom serves as a handle for metallation or palladit
coupling reactions. The vicinal difluoro arrangement significantly influences the electronic nature of the ring, and the ethoxy group modulates solubilit
hydrogen bonding.

Caption: Molecular structure of 1-Bromo-4-ethoxy-2,3-difluorobenzene.

Physicochemical Data Summary

The following table consolidates the key quantitative data for this compound, essential for experimental planning and safety assessment.
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Property Value Source(s)
CAS Number 156573-09-0 [6]
Molecular Formula CsH7BrF20 [6]
Molecular Weight 237.04 g/mol [6]
IUPAC Name 1-bromo-4-ethoxy-2,3-difluorobenzene [6]
Appearance Off-white to light yellow solid/powder N/A
Melting Point 31°C [3]
Boiling Point 222.7 °C (at 760 mmHg) [3]
Density 1.534 g/cm3 [3]
Flash Point 107.2°C [3]
SMILES CCOC1=C(C(=C(C=C1)Br)F)F [6]
InChlKey 0JZVBJOHBGYINN-UHFFFAOYSA-N [7]

Core Application: Precursor to (4-ethoxy-2,3-difluorophenyl)boronic acid

A primary and high-value application for 1-Bromo-4-ethoxy-2,3-difluorobenzene in medicinal chemistry is its role as a direct precursor to (4-ethoxy-
difluorophenyl)boronic acid (CAS 212386-71-5).[7][8][9] Boronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a Nobt
for forming carbon-carbon bonds.

The conversion of the bromo-compound into the corresponding boronic acid provides a stable, versatile intermediate that allows for the precise instal
difluorophenyl moiety into a target molecule. This is a critical step in the synthesis of many complex active pharmaceutical ingredients (APIs).

Synthetic Workflow: Borylation

The transformation is typically achieved via a halogen-metal exchange followed by quenching with a borate ester. This process must be conducted ur
conditions and an inert atmosphere to prevent quenching of the highly reactive organometallic intermediate.
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Caption: General workflow for the synthesis of the corresponding boronic acid.

Exemplary Protocol: Synthesis of (4-ethoxy-2,3-difluorophenyl)boronic acid

This protocol is a representative procedure based on standard organometallic techniques. Note: This reaction is highly sensitive to air and moisture a
trained personnel using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).

« Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-Br:
difluorobenzene (1.0 eq).

« Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material.
» Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

o Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °
at this temperature for 1 hour to ensure complete halogen-metal exchange.

« Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C.
« Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
* Quench & Workup: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (HCI). The mixture is stirred for 1 hour.

« Extraction: The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over ai
sulfate (MgSOa), filtered, and concentrated under reduced pressure.
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« Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the pure boronic acid.

Application in Grignard Reactions: A Published Example

Patents detailing the synthesis of complex molecules for applications such as liquid crystals provide concrete, field-proven examples of this compoun
example, it is used to generate a Grignard reagent for subsequent nucleophilic addition.[10]

Protocol: Grighard Formation and Addition to a Ketone

This protocol is adapted from patent literature and demonstrates the compound's reactivity.[10]

« Grignard Reagent Preparation: A flask containing magnesium turnings (1.1 eq) in anhydrous THF is activated (e.g., with an iodine crystal). A solutic
2,3-difluorobenzene (1.0 eq) in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is gently heated if necessary
a controlled temperature (e.g., 40-60 °C) to ensure complete formation.

» Nucleophilic Addition: A solution of a ketone, such as 1,4-dioxaspiro[4.5]decan-8-one (0.8 eq), in THF is added dropwise to the freshly prepared Gr
maintaining the temperature in the range of 50-60 °C.

» Reaction Monitoring & Workup: The reaction is stirred for an additional hour after addition is complete. Progress can be monitored by Thin Layer C
« Quench: Upon completion, the reaction is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4C

« Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, drie
resulting tertiary alcohol is then purified using standard techniques.

Analytical and Quality Control Considerations
For researchers synthesizing or using this compound, rigorous analytical characterization is essential to confirm identity and purity.
+ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum should show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm) and two
aromatic region (typically 6.8-7.5 ppm), showing complex splitting due to H-H and H-F coupling.

o 13C NMR: The spectrum will show 8 distinct carbon signals, with the carbons attached to fluorine exhibiting large C-F coupling constants.
o 19F NMR: Two distinct resonances are expected, appearing as doublets (or more complex multiplets) due to F-F and F-H coupling.

* Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (°Br and ‘
1:1 ratio). The molecular ion peak (M+) would appear at m/z 236 and 238.

« Chromatography: Purity should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Safety and Handling

1-Bromo-4-ethoxy-2,3-difluorobenzene is a chemical intermediate and must be handled with appropriate precautions in a laboratory setting.

o Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory

« Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several min
lenses, if present and easy to do. Continue rinsing).[11]

« Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab ¢

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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Our mission is to be the trusted global source of essential and advanced chemicals, empowering uastt
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